9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine
Description
9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine is a purine derivative characterized by a 2-chloro-6-fluorobenzyl substituent at the N9 position and a methylamino group at the C6 position. This compound has garnered attention for its structural uniqueness, which combines halogenated aromatic and alkylamine moieties. Such modifications are often employed to enhance bioavailability, receptor affinity, and metabolic stability in drug design .
Properties
IUPAC Name |
9-[(2-chloro-6-fluorophenyl)methyl]-N-methylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN5/c1-16-12-11-13(18-6-17-12)20(7-19-11)5-8-9(14)3-2-4-10(8)15/h2-4,6-7H,5H2,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEPQHITLRNBPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)CC3=C(C=CC=C3Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220366 | |
| Record name | 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70091-21-3 | |
| Record name | 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070091213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl chloride from 2-chloro-6-fluorotoluene through chlorination.
Nucleophilic Substitution: The 2-chloro-6-fluorobenzyl chloride undergoes nucleophilic substitution with adenine to form 9-(2-chloro-6-fluorobenzyl)adenine.
Methylation: The final step involves the methylation of the amino group at the 6-position of the purine ring using methyl iodide or a similar methylating agent under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 2-chloro-6-fluorobenzyl group.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, leading to the formation of different purine derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding purine and benzyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various substituted purines and benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Research : The compound has been studied for its potential as an anticancer agent. It interacts with enzymes involved in purine metabolism, potentially influencing DNA and RNA synthesis, which is critical in cancer cell proliferation .
- Enzyme Inhibition : Research indicates that 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine may inhibit specific enzymes that regulate cellular processes related to purine metabolism, offering pathways for therapeutic interventions in diseases linked to these metabolic pathways .
2. Biological Activity
- Cellular Processes : Studies have shown that the compound can affect various cellular functions through its interaction with molecular targets. This includes modulation of enzyme activity that could lead to altered cellular responses, making it a candidate for further biological investigations .
- Potential Treatment for Metabolic Disorders : Given its mechanism of action, there is ongoing research into its utility for treating diseases associated with metabolic dysregulation, particularly those involving purine metabolism .
3. Agricultural Applications
- Pesticide Development : Preliminary studies suggest that this compound may possess properties useful in developing new agrochemicals, particularly as an intermediate in synthesizing compounds aimed at controlling pests and diseases in crops .
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The mechanism was linked to its ability to inhibit enzymes involved in nucleotide synthesis, leading to reduced proliferation of cancer cells. This finding positions the compound as a potential lead for further drug development against specific types of cancer .
Case Study 2: Enzyme Interaction
Research published in a biochemical journal highlighted the compound's interaction with deoxynucleoside kinases. The results indicated that it could serve as a selective inhibitor, providing insights into its role in modulating enzymatic pathways critical for cellular growth and division .
Mechanism of Action
The mechanism of action of 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes, leading to alterations in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect DNA and RNA synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The table below compares key structural features and synthesis routes of 9-(2-chloro-6-fluorobenzyl)-6-methylaminopurine with related compounds:
Key Observations :
- C6 Substituent: The methylamino group at C6 balances lipophilicity and hydrogen-bonding capacity, contrasting with the primary amine in Arprinocide, which may alter receptor interactions .
Anticonvulsant Activity
- 9-(2-Fluorobenzyl)-6-methylaminopurine: Exhibits potent anticonvulsant activity against maximal electroshock (MES)-induced seizures in rats (ED₅₀: 2–4 mg/kg), surpassing phenytoin .
- Dual-Halogenated Analogs : Derivatives with 5- or 6-fluoro substituents on the benzyl ring show enhanced potency, suggesting that the 2-chloro-6-fluoro configuration in the target compound may further optimize activity .
MAO-B Inhibition
- 9-(2-Chloro-6-fluorobenzyl)-1,3-dimethylpurinedione : A related xanthine derivative demonstrated MAO-B inhibition, indicating that the 2-chloro-6-fluorobenzyl group may confer selectivity for neurological targets .
Anticancer Potential
- Platinum-Purine Complexes: Compounds like trans-Dichloridobis{2-chloro-6-[(3-fluorobenzyl)amino]-9-isopropylpurine}platinum(II) exhibit cytotoxicity via DNA intercalation, highlighting the therapeutic versatility of halogenated purines .
Biological Activity
9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine, also known as Arprinocid, is a purine analog with significant biological activity. This compound exhibits various pharmacological properties, including antimicrobial and antiparasitic activities. This article explores its biological activity, mechanisms, and relevant research findings.
- Molecular Formula : C14H13ClFN5
- Molecular Weight : 277.68 g/mol
- CAS Number : 55779-18-5
- Melting Point : 441°C
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes involved in nucleotide metabolism. It has been reported to inhibit adenosine-3',5'-cyclic phosphate phosphodiesterase in vitro, which can lead to enhanced cellular signaling pathways related to growth and differentiation .
Inhibition of Enzymes
The compound may inhibit papain-like enzymes, affecting protein degradation pathways. This inhibition could result in the accumulation of undegraded proteins, potentially leading to cell stress or apoptosis.
Biological Activity Overview
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus. The compound displayed a minimum inhibitory concentration (MIC) of 16 µM, indicating potent antibacterial properties. The treatment led to morphological changes in bacterial cells, reducing their size and number .
- Antiparasitic Activity :
- Enzyme Interaction Studies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
